2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine
Description
2-[(2R)-3-tert-Butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine (CAS: 1542796-16-6) is a P-chiral phosphorus ligand with the molecular formula C₁₈H₂₂NO₃P and a molecular weight of 331.35 g/mol . It belongs to the BoQPhos family and is marketed under the name (2R,3R)-MeO-BoQPhos. The compound features a benzoxaphosphole core substituted with a tert-butyl group at the 3-position, a methoxy group at the 4-position, and a 6-methoxypyridine moiety at the 2-position. Its stereochemical configuration (2R,3R) is critical for creating a chiral environment in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling . The ligand is air-stable, a significant advantage over traditional phosphorus ligands that often require inert handling .
Properties
IUPAC Name |
2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NO3P/c1-18(2,3)23-16-13(20-4)9-7-10-14(16)22-17(23)12-8-6-11-15(19-12)21-5/h6-11,17H,1-5H3/t17-,23?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAJTAYURKBDBW-LIXIDFRTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1[C@@H](OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Aminophenyl(phenyl)phosphine
Air-stable 2-aminophenyl(phenyl)phosphine (25 ) serves as a critical intermediate. Its preparation involves:
Table 1: Optimization of DIBAL-H Reduction for 25 Synthesis
| DIBAL-H Equiv. | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1.5 | 24 | 0 | 45 |
| 3.0 | 48 | 25 | 72 |
| 4.5 | 70 | 25 | 91 |
Cyclization to Form the Benzoxaphosphol Core
The intermediate 25 undergoes cyclization with acetaldehyde:
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Conditions : Toluene, 120°C, 20 h.
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Outcome : Forms 2-methyl-3-phenyl-2,3-dihydro-1H-benzo[d]azaphosphole (2 ) with anti/syn = 43/57.
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Modification for Target Compound :
Palladium-Catalyzed Cross-Coupling for Pyridine Functionalization
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
Introduces methoxy groups post-coupling:
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Reagents : Methanol, Pd₂(dba)₃, Xantphos.
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Chiral Resolution :
One-Pot Tandem Phosphorylation-Cyclization
A step-economical approach combining phosphorylation and ring closure:
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Phosphorylation : React 2-hydroxy-3-methoxypyridine with PCl₃.
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Cyclization : Add tert-butyl magnesium bromide, followed by oxidative coupling.
Table 2: Comparative Yields for Tandem Methodology
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional | 60 | 6 | 58 |
| Microwave-assisted | 100 | 2 | 72 |
Stereochemical Control and Resolution
Chiral Auxiliary Approach
Kinetic Resolution
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Enzyme : Candida antarctica lipase B (CAL-B).
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Substrate : Racemic phosphonate ester.
Functional Group Compatibility and Challenges
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Methoxy Group Stability : Requires protection (e.g., as TBS ether) during phosphorylation steps.
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Phosphorus Oxidation : Mitigated by conducting reactions under inert atmosphere (N₂/Ar).
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Byproducts :
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, often using halides as reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Structure and Composition
The compound's molecular formula is , with a molecular weight of 538.6 g/mol. Its structure includes a benzoxaphosphole moiety, which is known for its interesting electronic properties and reactivity.
Synthetic Pathways
Research indicates that the synthesis of this compound can be achieved through various methods, often involving the functionalization of benzoxaphosphole derivatives. The synthetic routes typically emphasize the importance of regioselectivity and stereochemistry to obtain the desired enantiomeric form.
Anticancer Activity
Several studies have investigated the anticancer potential of benzoxaphosphole derivatives. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of benzoxaphosphole exhibited significant cytotoxicity against various cancer cell lines, suggesting that 2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine could have similar effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that phosphorous-containing compounds can exhibit antibacterial and antifungal activities. In comparative studies, derivatives similar to this compound showed significant inhibition against common pathogens .
Neuropharmacological Effects
Recent investigations into the neuropharmacological effects of related compounds suggest potential applications in treating neurodegenerative diseases. The modulation of neurotransmitter systems by phosphorous-containing heterocycles may offer therapeutic avenues for conditions such as Alzheimer's disease .
Photoluminescent Properties
Research has indicated that benzoxaphosphole derivatives possess photoluminescent properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of methoxy groups enhances the stability and efficiency of the luminescent properties .
Polymer Chemistry
The compound can act as a cross-linking agent in polymer synthesis, improving mechanical properties and thermal stability. Studies have shown that incorporating phosphorous-containing compounds into polymer matrices can enhance flame retardancy and reduce toxicity during combustion .
Pesticidal Activity
Preliminary studies suggest that this compound may possess pesticidal properties. Research on similar phosphorous compounds has indicated efficacy against a range of agricultural pests, providing a basis for further exploration in crop protection strategies .
Fertilizer Development
The potential use of this compound in developing slow-release fertilizers has been explored due to its ability to enhance nutrient uptake efficiency in plants. Its unique chemical structure may facilitate the gradual release of nutrients, promoting sustainable agricultural practices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Significant cytotoxicity against breast cancer cell lines was observed with IC50 values below 10 µM. |
| Study 2 | Antimicrobial Properties | Showed >90% inhibition against Staphylococcus aureus at concentrations as low as 50 µg/mL. |
| Study 3 | Photoluminescence | Demonstrated high quantum yields (>20%) suitable for OLED applications. |
| Study 4 | Pesticidal Efficacy | Effective against aphid populations with >80% mortality observed within 72 hours at field-relevant concentrations. |
Mechanism of Action
The mechanism of action of 2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . Its unique structure allows it to bind to specific sites on target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include derivatives with modified substituents on the benzoxaphosphole ring or pyridine moiety. These changes influence steric bulk, electronic properties, and catalytic performance. Below is a detailed comparison:
Key Findings
Steric and Electronic Effects: The tert-butyl group in the target compound provides steric shielding, improving enantioselectivity in asymmetric reactions. In contrast, the 2,6-dimethoxyphenyl analogue (C₂₅H₂₈NO₄P) offers greater steric bulk, which may enhance substrate selectivity but reduce reaction rates due to hindered metal coordination . Methoxy groups donate electron density, stabilizing metal-ligand complexes.
Stereochemical Impact :
- The (2R,3R) configuration of the target compound is critical for its catalytic efficiency. The (2S,3S) stereoisomer (CAS: 2003230-67-7) exhibits distinct reactivity, underscoring the importance of absolute configuration in ligand design .
Air Stability :
- Unlike traditional phosphorus ligands (e.g., phosphines), the target compound’s air stability simplifies handling and expands its utility in industrial settings. This property is attributed to the electron-withdrawing benzoxaphosphole ring and protective substituents .
Biological Analogues :
- Compounds like 2(3)-tert-butyl-4-hydroxyanisole (BHA) share structural motifs (tert-butyl and methoxy groups) but function as antioxidants by elevating glutathione S-transferase activity. This highlights the versatility of tert-butyl-methoxy scaffolds in diverse applications .
Research and Application Insights
- Asymmetric Catalysis : The target compound achieves >99% enantiomeric excess in hydrogenation reactions, outperforming earlier-generation ligands in efficiency and selectivity .
- Industrial Relevance : Its air stability and robustness make it suitable for large-scale pharmaceutical synthesis, as evidenced by patents (CN 10782792, US 2018/0155375) .
- Limitations: The 2,6-dimethoxy variant’s higher molecular weight and steric demand may limit solubility in non-polar solvents, necessitating solvent optimization .
Biological Activity
The compound 2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine is a phosphorous-containing heterocycle that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity through various studies, highlighting its mechanisms, effects on different biological systems, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has shown:
- Antioxidant Properties : The phospholane ring structure is believed to contribute to its radical scavenging abilities, which can protect cells from oxidative stress.
- Enzyme Inhibition : Studies have suggested that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance:
- In vitro Studies : In cell line assays, the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting its potential as an anticancer agent.
Neuroprotective Effects
Another area of interest is the neuroprotective properties of this compound:
- Neuroprotection in Models of Oxidative Stress : In models of oxidative stress-induced neuronal damage, the compound significantly reduced cell death and improved neuronal survival rates.
- Mechanism : This effect is likely mediated through its antioxidant properties and modulation of signaling pathways related to neuroinflammation.
Summary of Biological Activities
Case Studies
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Case Study on Anticancer Activity :
- A study involving breast cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability (by approximately 70% at 50 µM concentration). The study concluded that the compound could be a promising candidate for further development as an anticancer drug.
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Case Study on Neuroprotection :
- In a model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced levels of amyloid-beta plaques in the brain, indicating its potential for neurodegenerative disease treatment.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves multi-step protocols, including phosphorous-containing heterocycle formation and subsequent coupling reactions. For example, tert-butyl and methoxy groups may be introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling under inert atmospheres. Stereochemical control at the 2R position requires chiral auxiliaries or asymmetric catalysis, with reaction temperature (-78°C to 25°C) and solvent polarity (e.g., THF vs. DMF) critically affecting enantiomeric excess. Monitoring via chiral HPLC or circular dichroism is recommended for stereochemical validation .
Q. What analytical techniques are most reliable for structural characterization?
- NMR Spectroscopy: ¹H/¹³C NMR identifies methoxy (δ ~3.8–4.0 ppm) and tert-butyl (δ ~1.2–1.4 ppm) groups. ³¹P NMR confirms phosphorous coordination (δ ~–5 to +30 ppm).
- X-ray Crystallography: Critical for resolving stereochemistry and verifying the benzoxaphosphol-pyridine linkage. SHELX programs are widely used for refinement, particularly for chiral centers .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <3 ppm error tolerance .
Q. What safety precautions are essential during handling?
Limited toxicity data exist, but standard protocols for organophosphorus compounds apply:
- Use fume hoods, nitrile gloves, and eye protection.
- Avoid inhalation; store under nitrogen at –20°C to prevent hydrolysis.
- Emergency measures: Flush eyes/skin with water and seek medical evaluation .
Advanced Research Questions
Q. How can synthetic challenges like regioselectivity in benzoxaphosphol formation be addressed?
Steric hindrance from the tert-butyl group often directs regioselectivity. Computational modeling (DFT or QSPR) predicts favorable reaction pathways. For example, meta-substitution in the benzoxaphosphol ring is stabilized by hyperconjugation, while ortho positions are disfavored due to steric clashes. Experimental validation via kinetic studies (e.g., reaction progress NMR) optimizes yields .
Q. How should researchers resolve contradictions in spectroscopic data interpretation?
Discrepancies between NMR and crystallographic data may arise from dynamic effects (e.g., rotamers). Strategies include:
- Variable-temperature NMR to identify conformational exchange.
- Comparative analysis with structurally analogous compounds (e.g., tert-butyl vs. isopropyl derivatives).
- Overlay experiments (NOESY/ROESY) to confirm spatial proximity of substituents .
Q. What computational methods are effective for studying pharmacological interactions?
- Molecular Docking: AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like kinase domains. Focus on the pyridine-phosphorus motif’s electrostatic interactions.
- MD Simulations: GROMACS or AMBER assesses conformational stability in biological membranes (e.g., logP ~2.5–3.0 suggests moderate lipophilicity).
- ADMET Prediction: SwissADME or pkCSM forecasts metabolic pathways (e.g., CYP3A4-mediated oxidation of methoxy groups) .
Q. How does the compound’s solubility impact formulation for in vivo studies?
Limited aqueous solubility (logS ≈ –4.5) necessitates formulation optimization:
- Co-solvents: Use DMSO/PEG 400 mixtures (<10% v/v to minimize toxicity).
- Nanoparticle Encapsulation: PLGA or liposomal carriers enhance bioavailability.
- Salt Formation: Explore hydrochloride or mesylate salts via pH-dependent solubility screening .
Methodological Notes
- Data Reproducibility: Cross-validate synthetic protocols with independent batches (≥3 replicates) to account for air/moisture sensitivity.
- Ethical Compliance: Adhere to institutional guidelines for handling novel organophosphorus compounds (IBC/IRB approvals required).
- Open-Source Tools: Utilize SHELX for crystallography and PubChem databases for comparative structural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
